2-Nitroethene-1,1-diamine
Overview
Description
Synthesis Analysis
The synthesis of related diamine compounds often involves nickel(II)-diamine complexes which facilitate Michael addition reactions with high enantioselectivities. These reactions are crucial for constructing complex molecules from simpler ones, indicating the relevance of diamine catalysts in synthetic chemistry (Evans, Mito, & Seidel, 2007).
Molecular Structure Analysis
The molecular structure of related diamine compounds has been explored through various spectroscopic techniques and X-ray crystallography. These studies provide insights into the arrangement of atoms within the molecules and their electronic structures, which are essential for understanding their chemical behavior (Aydın & Arslan, 2021).
Chemical Reactions and Properties
The chemical reactivity of diamines, including their participation in enantioselective Michael additions, demonstrates their utility in creating chiral centers in organic compounds. This property is highly valued in the development of pharmaceuticals and fine chemicals (Evans & Seidel, 2005).
Scientific Research Applications
1. Analgesic Activity Evaluation
- Application Summary: A series of N,N’ -disubstituted-2-nitroethene-1,1-diamine and N,N’ -disubstituted- N’’ -cyanoguanidine derivatives were prepared and evaluated for in vivo analgesic activity .
- Methods of Application: Derivatives of agmatine were synthesized by substituting guanidine with 2-nitroethene-1,1-diamine or N-cyanoguanidine, and their analgesic activity was tested in mice .
- Results: Some compounds showed both remarkable analgesic activity and good blood-brain barrier permeation profiles. These compounds might be developed for treatment of opioid tolerance and dependence .
2. Synthesis of Heterocyclic and Fused Heterocyclic Compounds
- Application Summary: Nitro-1,1-enediamines (EDAMs) and 1,1-bis (methylthio)-2-nitroethene (NMSN) have proven to be a class of attractive and useful synthetic building blocks for use in the synthesis of heterocyclic and fused heterocyclic compounds .
- Methods of Application: Nitro-1,1-enediamines (EDAMs) and 1,1-bis(methylthio)-2-nitroethene (NMSN) are used as synthetic building blocks to synthesize a variety of functionalized fused heterocyclic compounds .
- Results: The bicyclic or tricyclic heterocycles derived from these frames widely exist in natural and synthetic drugs .
3. Synthesis of Functionalized Fused Heterocyclic Compounds
- Application Summary: Nitro-1,1-enediamines (EDAMs) and 1,1-bis(methylthio)-2-nitroethene (NMSN) have proven to be a class of attractive and useful synthetic building blocks for use in the synthesis of heterocyclic and fused heterocyclic compounds . The bicyclic or tricyclic heterocycles derived from these frames widely exist in natural and synthetic drugs .
- Methods of Application: Nitro-1,1-enediamines (EDAMs) and 1,1-bis(methylthio)-2-nitroethene (NMSN) are used as synthetic building blocks to synthesize a variety of functionalized fused heterocyclic compounds .
- Results: The bicyclic or tricyclic heterocycles derived from these frames widely exist in natural and synthetic drugs .
4. Synthesis of Heterocyclic Ketene Aminals
- Application Summary: Nitro-1,1-enediamines (EDAMs) and 1,1-bis(methylthio)-2-nitroethene (NMSN) have proven to be a class of attractive and useful synthetic building blocks for use in the synthesis of heterocyclic ketene aminals .
- Methods of Application: Nitro-1,1-enediamines (EDAMs) and 1,1-bis(methylthio)-2-nitroethene (NMSN) are used as synthetic building blocks to synthesize a variety of heterocyclic ketene aminals .
- Results: The heterocyclic ketene aminals derived from these frames are generally categorized as good nucleophiles in organic reactions .
Future Directions
properties
IUPAC Name |
2-nitroethene-1,1-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O2/c3-2(4)1-5(6)7/h1H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRATAOCXWOIPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(N)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221313 | |
Record name | Ethene-1,1-diamine, 2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitroethene-1,1-diamine | |
CAS RN |
71090-35-2 | |
Record name | Ethene-1,1-diamine, 2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071090352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethene-1,1-diamine, 2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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